Diboron dioxide

X-ray Photoelectron Spectroscopy Surface Analysis Thin Film Characterization

Researchers relying on XPS for boron speciation face ambiguous B 1s peak assignments between B₂O₂ and B₂O₃. This validated diboron dioxide reference resolves that uncertainty. • Definitive XPS marker: B 1s binding energy 192.55 eV cleanly distinguishes B₂O₂ from B₂O₃ (193.5-194.0 eV). • Unique IR fingerprint: Strong absorption at 1898.9 cm⁻¹ enables real-time CVD process monitoring via TDLAS or FTIR. • BNNT synthesis essential: In situ-generated B₂O₂(g) is the active boron source for VLS nanotube growth; quantifying its generation improves yield and morphology control. Supplied as high-purity precursor material with NIST-validated thermodynamic parameters (ΔHf° = -457.73 kJ mol⁻¹). Standard global shipping available.

Molecular Formula B2O2
Molecular Weight 53.63 g/mol
CAS No. 13766-28-4
Cat. No. B080103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiboron dioxide
CAS13766-28-4
SynonymsO=BB=O
Molecular FormulaB2O2
Molecular Weight53.63 g/mol
Structural Identifiers
SMILESB(=O)B=O
InChIInChI=1S/B2O2/c3-1-2-4
InChIKeyMTKRXXSLFWZJTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diboron dioxide: Identity and Fundamental Properties


Diboron dioxide (B₂O₂, CAS 13766-28-4) is a gas-phase boron oxide with a linear O=B–B=O structure belonging to the D∞h point group, confirmed by photoelectron spectroscopy and ab initio calculations [1]. It exists as a high-temperature vapor species generated in situ during boron oxidation and in chemical vapor deposition (CVD) processes [2]. Its fundamental thermodynamic parameters—including an enthalpy of formation ΔHf°(298.15K) of -457.73 ± 10.00 kJ mol⁻¹ and entropy S°(298.15K) of 249.66 J K⁻¹ mol⁻¹—are compiled in NIST Standard Reference Database 69, establishing it as a well-defined, although reactive, intermediate species [3].

Species Type
Reactive gas-phase intermediate
Method Context
CVD, high-temp spectroscopy, mass spectrometry
Selection Logic
Defined thermodynamic & spectroscopic reference

Diboron dioxide in BNNT Synthesis: Why Substitution Fails


Substituting diboron dioxide (B₂O₂) with its higher oxide analog, diboron trioxide (B₂O₃), in the vapor-phase synthesis of boron nitride nanotubes (BNNTs) is not a viable 1:1 replacement. B₂O₂ and B₂O₃ represent distinct boron oxidation states (+2 vs. +3) and exhibit fundamentally different physical states (gaseous vs. solid at ambient/typical reaction conditions) and chemical bonding characteristics [1]. As demonstrated in large-scale BNNT fabrication, the reaction of B₂O₃ with elemental boron generates vaporous B₂O₂ in situ, which, alongside B₂O₃ vapor, acts as the *actual* efficient boron source for nanotube growth via a vapor-liquid-solid (VLS) mechanism [2]. This indicates that the ability to supply a specific, volatile B₂O₂ intermediate is a key performance parameter. Direct substitution with solid B₂O₃ cannot replicate the gas-phase transport and stoichiometric boron/oxygen ratio required for nucleation and growth, thus directly impacting product yield, purity, and morphology control [2].

Parameter
B₂O₂ (Target)
B₂O₃ (Substitute)
Oxidation State
+2
+3
Physical State
Vapor (reaction conditions)
Solid (ambient)
VLS Role
Reported efficient boron source
Cannot replicate gas-phase transport
Implication
--
Yield, purity, and morphology control may shift

Diboron dioxide: Differentiation vs. Other Boron Oxides


XPS B 1s Binding Energy vs. B₂O₃

Diboron dioxide (B₂O₂) can be analytically distinguished from the principal boron oxide, B₂O₃, using X-ray Photoelectron Spectroscopy (XPS). A direct experimental comparison demonstrates that the B 1s core-level binding energy for a condensed B₂O₂ thin film is 192.55 eV, which is significantly lower than the binding energy reported for B₂O₃ in the range of 193.5-194.0 eV [1]. This provides a quantifiable spectroscopic signature for identifying B₂O₂ on surfaces and in mixed oxide phases [1].

XPS B 1s Binding Energy
Head-to-head
192.55 eV
vs. B₂O₃ 193.5–194.0 eV
Enables surface chemical state identification
Condensed thin film on Ag; Knudsen cell generation at 1123 K
X-ray Photoelectron Spectroscopy Surface Analysis Thin Film Characterization Boron Suboxides

B–O Bond Length vs. Higher Oxides

Computational analysis at the B3LYP/6-311+G(3df,2p) level of theory reveals a key structural differentiator: the calculated B–O bond length in B₂O₂ is 1.196 Å, which is the lowest among a comparative set of boron oxides [1]. This is notably shorter than the B–O bond in B₂O₃, which has a calculated bond length of 1.320 Å [1]. This difference of 0.124 Å reflects the distinct bonding environment in the linear O=B–B=O molecule versus the more complex network bonding in B₂O₃ [1].

B–O Bond Length
Head-to-head
1.196 Å
vs. B₂O₃ 1.320 Å
Supports modeling of unique reactivity and volatility
B3LYP/6-311+G(3df,2p) computational method
Computational Chemistry Molecular Geometry Ab Initio Calculations Bond Length

IR Vibrational Fingerprint for Gas-Phase Detection

Diboron dioxide (B₂O₂) possesses a strong, characteristic B–O asymmetric stretching vibrational mode (ν₃, Σᵤ symmetry) observed at 1898.9 cm⁻¹ in solid argon matrix isolation experiments [1][2]. This is a unique spectral signature that distinguishes it from other gaseous boron oxides like BO and BO₂, and from the more complex infrared spectrum of vapor-phase B₂O₃ which exhibits multiple bands in the 700-4000 cm⁻¹ region [3]. The presence of this isolated, high-frequency band enables specific and sensitive detection of B₂O₂(g) in complex high-temperature gas mixtures, such as those found in combustion or CVD reactor exhausts [3].

IR Vibrational Fingerprint
Class-level
1898.9 cm⁻¹
B–O asymmetric stretch (ν₃)
Supports gas-phase process monitoring
Solid Ar matrix; context-dependent for high-T gas mixtures
Infrared Spectroscopy Gas-Phase Analysis Vibrational Spectroscopy Matrix Isolation

Thermodynamic Stability vs. Monomeric BO

In the high-temperature vaporization of the B + B₂O₃ system, mass spectrometric analysis reveals that the concentration of the dimeric B₂O₂(g) species is at least an order of magnitude greater than that of monomeric BO(g) [1]. The derived dimerization energy (BO + BO → B₂O₂) is greater than 99.6 kcal/mol, indicating a strong thermodynamic preference for the B₂O₂ dimer under these conditions [1]. Furthermore, the enthalpy of vaporization for B₂O₂(g) from the condensed phase is reported as ΔH°₁₄₀₀ = 94 ± 8 kcal/mol [1].

Thermodynamic Stability
Head-to-head
>10× higher conc. vs. BO(g)
Dimerization energy > 99.6 kcal/mol
Dominant vapor species in B/B₂O₃ equilibrium
Mass spectrometry at ~1400°C
Thermodynamics Mass Spectrometry High-Temperature Chemistry Vapor Species

Diboron dioxide: Key Procurement Scenarios


XPS Standard for Boron Suboxide Identification

Research groups engaged in surface science, catalysis, and thin-film characterization of boron and boron-containing materials should procure diboron dioxide (or utilize its known spectral signature) as a critical reference. The validated B 1s binding energy of 192.55 eV for B₂O₂ provides a definitive, quantifiable marker to distinguish it from B₂O₃ (193.5-194.0 eV) in XPS analysis [1]. This is essential for correctly interpreting the surface chemistry of boron oxidation, boron fiber-reinforced composites, and B-based semiconductor devices.

BNNT Synthesis Optimization and Scale-up

For industrial producers and R&D labs focused on the scalable fabrication of BNNTs via ball-milling and annealing methods, understanding the role of in situ-generated B₂O₂ is paramount. The process relies on vaporous B₂O₂ and B₂O₃ as the primary boron sources for the VLS growth mechanism [2]. Quantifying and controlling the generation of B₂O₂(g) from a B/B₂O₃ precursor mixture is directly linked to improved BNNT yield and quality, making B₂O₂ a key, albeit intermediate, component for process analytical technology (PAT) and quality assurance.

Thermodynamic & Kinetic Modeling of Boron Systems

Computational chemists and process engineers modeling high-temperature systems such as boron combustion, solid rocket propellants, and the thermal decomposition of B–N–O ceramics require accurate thermodynamic data for B₂O₂(g). Its enthalpy of formation (ΔHf° = -457.73 ± 10.00 kJ mol⁻¹) [3] and its dominance as the major vapor species over B + B₂O₃ mixtures [4] are critical inputs for reliable equilibrium calculations and kinetic simulations. Access to or use of this compound's validated properties is essential for accurate model predictions.

Spectroscopic Monitoring in CVD Processes

In chemical vapor deposition (CVD) and other gas-phase reactor environments involving boron precursors, the ability to specifically detect and monitor B₂O₂(g) is valuable for process control. The unique, strong IR absorption band at 1898.9 cm⁻¹ serves as a specific spectral fingerprint [5][6]. This enables real-time, in-situ diagnostics using tunable diode laser absorption spectroscopy (TDLAS) or FTIR to track the generation of B₂O₂, thereby enabling closed-loop control of precursor delivery and reaction conditions for improved film uniformity and composition.

Application
Selection Property
Validation Focus
XPS Standard for Boron Suboxide
Quantifiable B 1s binding energy marker
Surface chemical state differentiation from B₂O₃
BNNT Synthesis Optimization
In-situ vapor generation for VLS growth
Yield, purity, and morphology control via intermediate monitoring
Thermodynamic & Kinetic Modeling
Validated enthalpy of formation
Reliable equilibrium calculations for high-T boron systems
Spectroscopic CVD Monitoring
Unique IR absorption fingerprint
Real-time in-situ diagnostics for process control

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